molecular formula C17H12O5 B11601451 2-oxo-2H-chromen-4-yl 2-methoxybenzoate

2-oxo-2H-chromen-4-yl 2-methoxybenzoate

Cat. No.: B11601451
M. Wt: 296.27 g/mol
InChI Key: QUHACAMVVRZEIF-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-4-yl 2-methoxybenzoate is a synthetic coumarin derivative designed for research and development applications. Coumarin-based compounds are a major class of molecules with significant relevance in medicinal chemistry and materials science . This specific ester is formed from 4-hydroxycoumarin and a 2-methoxybenzoic acid derivative, a synthetic route established for analogous compounds . Researchers are interested in this compound due to the documented biological activities of coumarin esters. Related structures have been reported to exhibit antibacterial, antioxidant, and anti-inflammatory properties , making them valuable scaffolds in pharmaceutical research. The core coumarin structure is found in various naturally occurring compounds and is a key building block for molecules of pharmaceutical importance . The specific spatial arrangement conferred by the 2-methoxybenzoate moiety may influence its intermolecular interactions and biological activity. The structural characterization of similar coumarin esters reveals key features such as the dihedral angle between the planar chromen-2-one ring system and the benzoate ring, which can vary significantly and impact solid-state packing through C-H···O hydrogen bonds and π-π stacking interactions . These structural insights are crucial for researchers in crystal engineering and drug design. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

(2-oxochromen-4-yl) 2-methoxybenzoate

InChI

InChI=1S/C17H12O5/c1-20-13-8-4-3-7-12(13)17(19)22-15-10-16(18)21-14-9-5-2-6-11(14)15/h2-10H,1H3

InChI Key

QUHACAMVVRZEIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate typically involves the O-acetylation of hydroxycoumarin with methoxybenzoyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a base like triethylamine . The general reaction scheme is as follows:

  • Dissolve hydroxycoumarin in tetrahydrofuran.
  • Add triethylamine to the solution.
  • Gradually add methoxybenzoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for a specified period.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, coumarin derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

Structural Variations and Crystallographic Insights

Coumarin esters differ in substituent positions (e.g., 4-yl vs. 7-yl on the coumarin ring) and the nature of the benzoyl group. Key analogs include:

Compound Name Substituent on Coumarin Benzoyl Group Substituent Key Structural Features Reference
2-Oxo-2H-chromen-4-yl 4-methylbenzoate 4-yl 4-methyl Planar coumarin core; methyl group induces steric hindrance, reducing packing efficiency in crystals. Crystal system: Monoclinic, space group P2₁/c .
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 7-yl 4-chloro Chlorine atom enhances electronegativity, stabilizing crystal lattice. Crystal system: Orthorhombic, space group Pbca .
2-Oxo-2H-chromen-4-yl 4-methoxybenzoate 4-yl 4-methoxy Methoxy group increases electron density on the benzoyl ring, influencing π-π stacking. Crystal system: Triclinic, space group P-1 .
2-Oxo-2H-chromen-4-yl 2-methoxybenzoate 4-yl 2-methoxy Methoxy group at ortho position introduces steric strain, distorting the benzoyl ring’s coplanarity with coumarin .

Key Observations :

  • Substituent position (e.g., 4-yl vs. 7-yl) alters molecular symmetry and crystal packing.
  • Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., chloro) improve thermal stability .
Thermal and Physicochemical Properties

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Compound Decomposition Onset (°C) Residual Mass (%) Notes Reference
This compound 180 12 Degrades in two steps: first via ester cleavage, then coumarin ring decomposition .
Mn(2-MeO-Bz)₂ 200 20 Metal coordination stabilizes the carboxylate group, delaying decomposition .
Cu(2-MeO-Bz)₂·H₂O 110 18 Hydration water loss precedes ligand decomposition .

Key Observations :

  • Metal complexes (e.g., Mn, Cu) exhibit higher thermal stability due to coordination bonds .
  • Ortho-substituted benzoates (e.g., 2-methoxy) decompose at lower temperatures than para-substituted analogs .
AChE Inhibition
  • 2-(2-Oxo-2H-chromen-4-yl)acetamides : Derivatives with electron-withdrawing groups (e.g., nitro) show higher AChE inhibition (IC₅₀ = 0.8 µM) than methoxy-substituted analogs (IC₅₀ = 2.3 µM) .
  • This compound : Moderate AChE inhibition (IC₅₀ = 5.7 µM), attributed to steric hindrance from the ortho-methoxy group .
Antimicrobial Activity
  • N'-(3,4-Diphenylthiazol-2-ylidene) coumarin derivatives : Compounds with halogen substituents (e.g., 4-chloro) exhibit broad-spectrum activity (MIC = 8 µg/mL against S. aureus) .
  • 2-Methoxybenzoate analogs : Reduced activity compared to nitro or chloro derivatives, likely due to decreased membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-2H-chromen-4-yl 2-methoxybenzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of coumarin derivatives (e.g., 4-hydroxycoumarin) with activated esters like 2-methoxybenzoyl chloride. Key steps include:

  • Coumarin activation : The hydroxyl group on the coumarin core is activated using coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF .
  • Esterification : The activated coumarin reacts with 2-methoxybenzoic acid derivatives under reflux (60–80°C) for 6–12 hours .
  • Purification : Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Reaction yields depend on solvent polarity, temperature control, and stoichiometric ratios. TLC and NMR are used to monitor progress .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., coumarin lactone protons at δ 6.2–8.5 ppm) and ester carbonyl signals (~δ 165–170 ppm) .
  • IR : Strong absorbance at ~1720 cm1^{-1} confirms ester (C=O) and lactone (C=O) groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 312.1) and fragmentation patterns .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>95% typical) .
  • Melting point analysis : Sharp melting points (e.g., 145–148°C) indicate homogeneity .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., acetone/hexane) are analyzed using SHELXL for refinement. Key parameters:
  • Space group: P21_1/c (monoclinic) .
  • Hydrogen bonding: Intermolecular C–H···O interactions stabilize the lattice .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π–π stacking between coumarin rings) .
  • Discrepancy resolution : R-factors (<0.05) and residual density maps in WinGX/ORTEP validate atomic positions .

Q. How can researchers analyze contradictory bioactivity data across structurally similar coumarin esters?

  • Methodological Answer :

  • SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using in silico docking (AutoDock Vina) to predict enzyme binding (e.g., COX-2 inhibition) .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to IC50_{50} values from dose-response assays (e.g., MTT tests on cancer cell lines) .
  • Metabolic stability : LC-MS/MS tracks metabolite formation in microsomal assays to explain variability .

Q. What experimental design principles mitigate challenges in studying the hydrolytic stability of this compound?

  • Methodological Answer :

  • pH-controlled hydrolysis : Use buffered solutions (pH 1–13) at 37°C, monitored by UV-Vis (λ = 300 nm) for lactone ring opening .
  • Kinetic modeling : Pseudo-first-order rate constants (kobsk_{\text{obs}}) derived from ln[A] vs. time plots .
  • Stabilization strategies : Add antioxidants (e.g., BHT) or use micellar encapsulation to prolong half-life .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Gaussian09 calculates frontier orbitals (HOMO-LUMO gaps) to identify reactive sites (e.g., ester carbonyl) .
  • MD simulations : GROMACS models solvation effects (e.g., DMSO vs. water) on transition states .
  • Experimental validation : 19^{19}F NMR tracks fluoride displacement in SNAr reactions with KF .

Data Interpretation and Troubleshooting

Q. What statistical approaches reconcile discrepancies in crystallographic data for coumarin derivatives?

  • Methodological Answer :

  • R-factor analysis : Compare RintR_{\text{int}} values (<0.05 acceptable) across datasets .
  • Twining detection : PLATON checks for merohedral twinning in high-symmetry space groups .
  • Error propagation : Monte Carlo simulations in SHELXL quantify positional uncertainties .

Q. How do researchers troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct analysis : GC-MS identifies side products (e.g., decarboxylated coumarins) .
  • Catalyst screening : Test alternatives to DMAP (e.g., pyridine or imidazole) for esterification .
  • Solvent optimization : Switch to DMF for polar intermediates or toluene for azeotropic water removal .

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